

Application Notes and Protocols for Camizestrant (AZD9833) in Clinical and Preclinical Research

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Compound of Interest

Compound Name: *Camizestrant*

Cat. No.: *B1654347*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for **Camizestrant** (AZD9833), a next-generation oral selective estrogen receptor (ER) degrader (SERD), based on data from the SERENA clinical trial program and key preclinical studies.

Introduction to Camizestrant

Camizestrant is an investigational oral SERD and a pure ER antagonist designed to block ER-mediated signaling and target the receptor for proteasomal degradation.^[1] This dual mechanism aims to provide a more profound and durable inhibition of the estrogen signaling pathways that are critical for the growth of the majority of breast cancers.^{[1][2]} The extensive SERENA clinical trial program has been pivotal in evaluating the efficacy and safety of **Camizestrant** in hormone receptor-positive (HR+) breast cancer.^[1]

Dosage and Administration in Clinical Trials

Camizestrant has been investigated as a once-daily (QD) oral administration across several clinical trials, both as a monotherapy and in combination with other targeted agents.^{[3][4]}

Table 1: Camizestrant Monotherapy Dosage in Clinical Trials

Clinical Trial	Phase	Dosage Levels Investigated	Recommended Phase II/III Dose(s)	Patient Population
SERENA-1[3]	I	Dose Escalation: 25 mg to 450 mg QDDose Expansion: 75 mg, 150 mg, 300 mg QD	75 mg, 150 mg, 300 mg QD	Women with ER-positive, HER2-negative advanced breast cancer refractory to therapy.
SERENA-2[5]	II	75 mg, 150 mg, 300 mg QD	75 mg and 150 mg QD	Post-menopausal women with ER-positive, HER2-negative advanced breast cancer with disease recurrence or progression after prior endocrine therapy.
SERENA-3	II	Dose A (specifics not detailed in provided results)	-	Post-menopausal women with ER-positive, HER2-negative primary breast cancer (pre-surgical study).

Table 2: Camizestrant Combination Therapy Dosage in Clinical Trials

Clinical Trial	Combination Agent(s)	Camizestrant Dosage	Combination Agent Dosage	Patient Population
SERENA-1[4]	Palbociclib	75 mg, 150 mg, 300 mg QD	Standard dose	Women with refractory ER-positive, HER2-negative advanced breast cancer.
SERENA-1[4]	Abemaciclib	75 mg, 150 mg QD	Standard dose	Women with refractory ER-positive, HER2-negative advanced breast cancer.
SERENA-1[4]	Ribociclib	75 mg QD	400 mg or 600 mg	Women with refractory ER-positive, HER2-negative advanced breast cancer.
SERENA-4	Palbociclib	75 mg QD	125 mg QD (21 days on, 7 days off)	Patients with ER-positive, HER2-negative advanced breast cancer with no prior systemic treatment for advanced disease.
SERENA-6[6]	Palbociclib, Ribociclib, or Abemaciclib	75 mg QD	Standard dose	Patients with HR-positive, HER2-negative advanced breast cancer with an emergent ESR1

mutation
detected in
ctDNA during
first-line therapy.

Pharmacokinetics and Efficacy Data

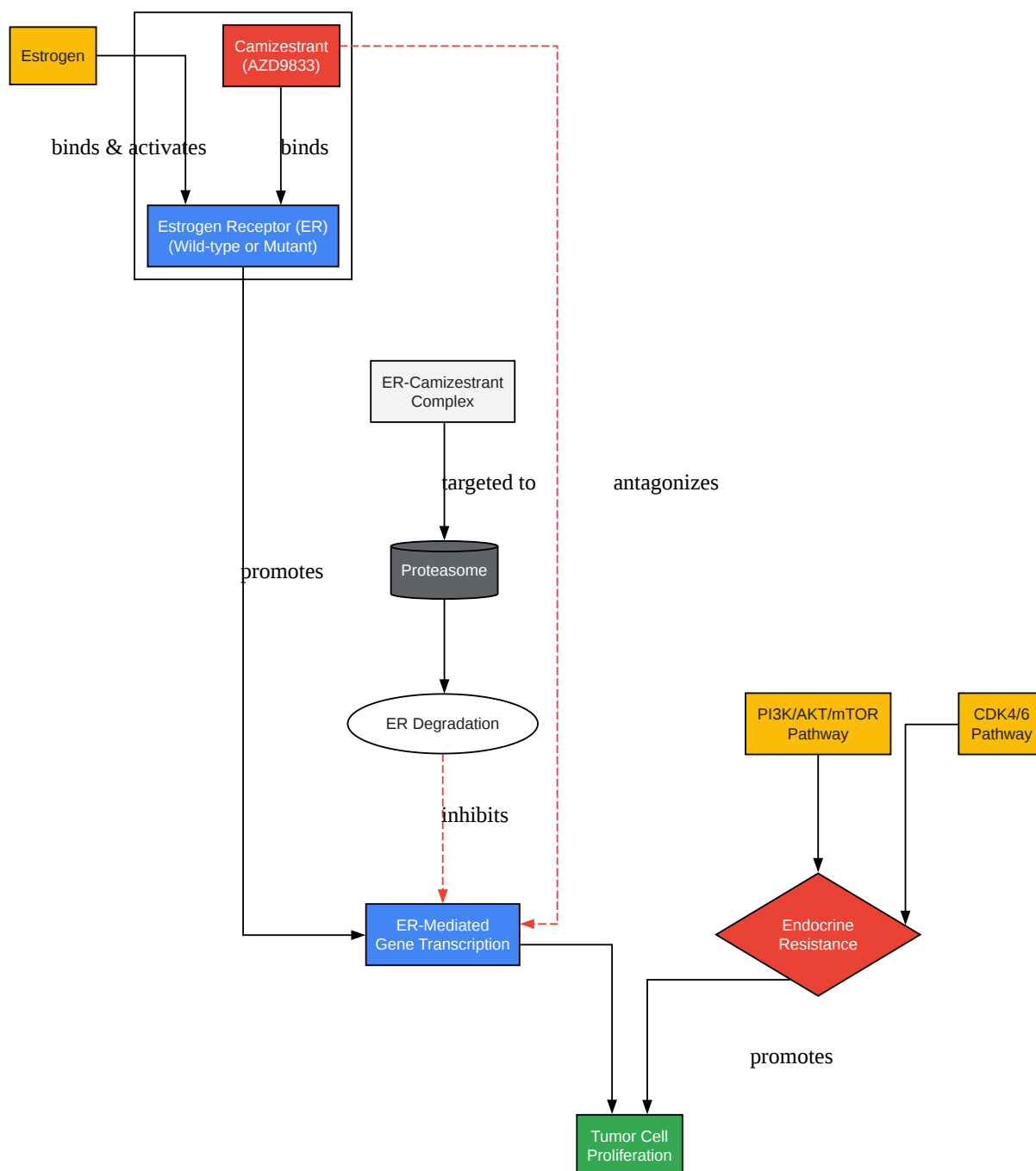
Pharmacokinetic analyses from the SERENA-1 trial support a once-daily dosing schedule, with a median time to maximum concentration (T_{max}) of approximately 2-4 hours and an estimated half-life of 20-23 hours for monotherapy.[3] In combination with CDK4/6 inhibitors, the half-life was estimated to be between 9.5 to 17 hours.[4]

Table 3: Key Efficacy and Pharmacokinetic Data from SERENA Trials

Trial	Treatment Arm	Median Progression-Free Survival (PFS)	Objective Response Rate (ORR)	Clinical Benefit Rate (CBR) at 24 weeks	Median Tmax	Estimated Half-life
SERENA-2[5]	Camizestrant 75 mg	7.2 months	15.7%	48.8%	~2-4 hours[3]	20-23 hours[3]
SERENA-2[5]	Camizestrant 150 mg	7.7 months	20.3%	51.0%	~2-4 hours[3]	20-23 hours[3]
SERENA-2[5]	Fulvestrant 500 mg	3.7 months	11.5%	39.1%	N/A	N/A
SERENA-6[7]	Camizestrant + CDK4/6i	16.0 months	-	-	-	-
SERENA-6[7]	Aromatase Inhibitor + CDK4/6i	9.2 months	-	-	-	-
SERENA-1 (Combination)[4]	Camizestrant + CDK4/6i	7.4 months	-	49.5%	~4 hours	9.5-17 hours

Signaling Pathway and Mechanism of Action

Camizestrant functions as a selective estrogen receptor (ER) degrader (SERD) and a pure ER antagonist. It binds to the ER, inducing a conformational change that leads to the degradation of the ER protein via the proteasomal pathway. This action effectively abrogates ER-mediated transcriptional signaling, which is a key driver of proliferation in ER-positive breast cancer. Furthermore, **Camizestrant** has shown efficacy in models with both wild-type and mutant ESR1, a common mechanism of acquired resistance to endocrine therapies.[1][4] Resistance to endocrine therapy can also be driven by the activation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway. Preclinical studies have shown that combining **Camizestrant** with inhibitors of the PI3K/AKT/mTOR or CDK4/6 pathways can lead to enhanced anti-tumor activity.[1]



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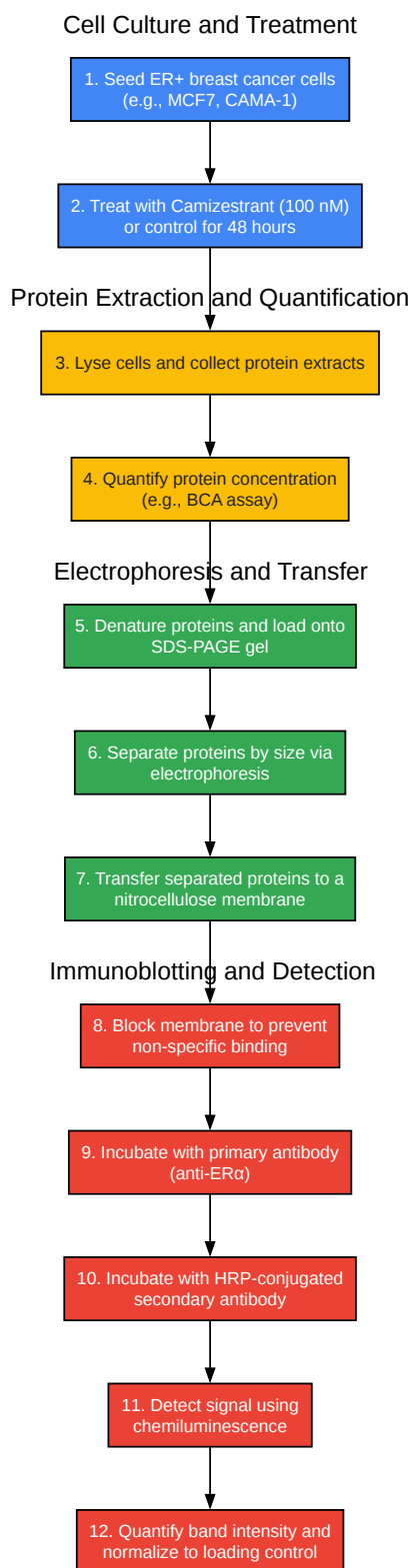
Camizestrant's dual mechanism of ER degradation and antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **Camizestrant**.

Protocol 1: ER α Degradation Assessment by Western Blot

This protocol is based on the methods described in preclinical studies evaluating **Camizestrant**'s ability to degrade ER α protein in breast cancer cell lines.[\[4\]](#)[\[8\]](#)



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Workflow for assessing ER α protein degradation by Western Blot.

Materials:

- ER-positive breast cancer cell lines (e.g., MCF7, CAMA-1)
- Cell culture medium and supplements
- **Camizestrant** (AZD9833)
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein quantification assay kit (e.g., BCA kit)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: anti-ER α
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture and Treatment:
 - Seed ER-positive breast cancer cells in appropriate culture plates and allow them to adhere.
 - Treat the cells with the desired concentrations of **Camizestrant** or vehicle control for the specified duration (e.g., 48 hours).^[4]
- Protein Extraction:
 - Wash the cells with ice-cold PBS.

- Lyse the cells using a suitable lysis buffer containing protease inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
- SDS-PAGE and Western Blotting:
 - Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
 - Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
 - Transfer the separated proteins from the gel to a nitrocellulose membrane.
- Immunodetection:
 - Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for ER α overnight at 4°C.
 - Wash the membrane multiple times with TBST.
 - Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Signal Detection and Analysis:
 - Apply a chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.

- Quantify the band intensities and normalize the ER α signal to a loading control (e.g., GAPDH or β -actin) to determine the extent of ER α degradation.

Protocol 2: ER-Mediated Gene Expression Analysis by RNA Sequencing

This protocol is based on the methods used in preclinical studies to assess the effect of **Camizestrant** on the transcription of ER target genes.[\[4\]](#)

Cell Treatment and RNA Extraction

1. Treat ER+ cells with Estradiol (1 nM) +/- Camizestrant (100 nM) for 24h

2. Lyse cells and extract total RNA

3. Assess RNA quality and quantity

Library Preparation

4. Deplete ribosomal RNA (rRNA)

5. Fragment RNA

6. Synthesize cDNA

7. Add sequencing adapters

8. PCR amplification

Sequencing and Data Analysis

9. Sequence libraries on a high-throughput sequencer

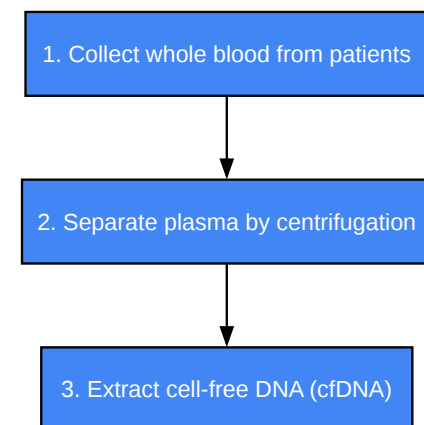
10. Quality control of raw reads

11. Align reads to a reference genome

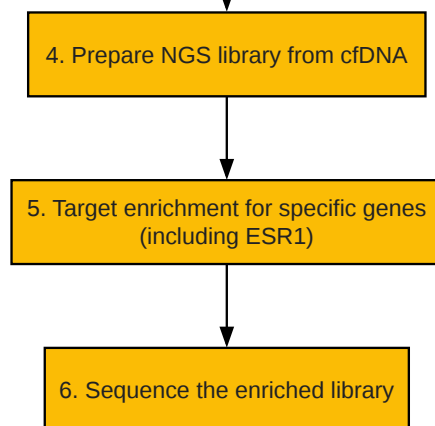
12. Quantify gene expression

13. Differential expression analysis

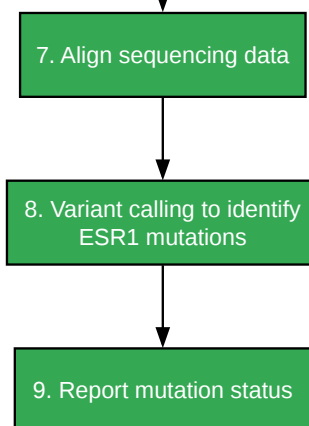
Sample Collection and Processing



Library Preparation and Sequencing



Data Analysis and Reporting

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